4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Overview
Description
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is an organic compound that features a bromomethyl group attached to a dioxolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methyl-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 5-methyl-1,3-dioxol-2-one.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The dioxolone ring provides stability and can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)pyridine hydrobromide
Comparison
Compared to similar compounds, 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is unique due to the presence of the dioxolone ring, which imparts distinct chemical properties and reactivity. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFALVUXAGYMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444679 | |
Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80715-22-6 | |
Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80715-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one in the synthesis of NM441, an antibacterial agent?
A1: this compound (DMDO-Br) serves as an electrophilic reagent in the synthesis of NM441. It reacts with a secondary amine, 1-substituted piperazine (NM394), through nucleophilic substitution. [] The bromine atom in DMDO-Br is replaced by the piperazine nitrogen, forming a tertiary amine. This tertiary amine is a crucial intermediate in the multi-step synthesis of the final NM441 compound. [] You can find more details about this reaction in the paper "Studies on Synthesis of Antibacterial Agent (NM441). I. Kinetics and Mechanism of the Reaction of this compound with 1-Substituted Piperazine (NM394)". []
Q2: What are some of the byproducts observed during the synthesis of NM441 using DMDO-Br and how are they formed?
A2: The reaction of DMDO-Br with NM394 can lead to the formation of unwanted byproducts alongside the desired tertiary amine. These include:
- Quaternary ammonium salt: Formed by further reaction of the synthesized tertiary amine with DMDO-Br in a Menshutkin reaction. []
- Ring-opened compound: Generated by nucleophilic attack of NM394 on the carbonyl carbon of DMDO-Br, causing ring opening. []
- 1,2-adduct: Primarily formed through Michael addition of NM394 to the previously formed ring-opened compound. []
Q3: Can you elaborate on the use of DMDO-Br in the synthesis of Prulifloxacin?
A3: DMDO-Br is employed in the final stages of Prulifloxacin synthesis. [] The compound 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]-thiazeto[3,2-a]quinoline-3-carboxylic acid is reacted with DMDO-Br. [] While the specific reaction mechanism is not detailed in the provided abstract, it likely involves a nucleophilic substitution similar to the NM441 synthesis, where the carboxylic acid group reacts with DMDO-Br. [] This step highlights the versatility of DMDO-Br as a building block in synthesizing various fluoroquinolone antibiotics.
Q4: How is this compound synthesized?
A4: this compound (DMDO-Br) is synthesized by reacting 5-methyl-1,3-dioxol-2-one (DMDO) with bromine under UV irradiation. [] This reaction is highly dependent on specific reaction conditions. The successful formation of DMDO-Br can be confirmed using analytical techniques like 1H NMR and Mass Spectrometry. []
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